molecular formula C24H51N B1337909 1-Tetradecanamine, 2-decyl- CAS No. 62281-07-6

1-Tetradecanamine, 2-decyl-

Cat. No. B1337909
CAS RN: 62281-07-6
M. Wt: 353.7 g/mol
InChI Key: ASAVFBNAUMXKHJ-UHFFFAOYSA-N
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Description

1-Tetradecanamine, 2-decyl- is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their structures, which can provide insight into the analysis of similar long-chain amines and their derivatives. The papers focus on the electronic structures and thermolyses of cyclic and acyclic tetrazenes , as well as the structures of ferrocenium salts with long alkyl chains . These studies can help infer the behavior and characteristics of 1-Tetradecanamine, 2-decyl- by analogy.

Synthesis Analysis

The synthesis of 1-Tetradecanamine, 2-decyl- is not explicitly covered in the provided papers. However, the synthesis of related compounds, such as the ferrocenium salts discussed in paper , involves the interdigitation of long alkyl chains. This suggests that the synthesis of long-chain amines like 1-Tetradecanamine, 2-decyl- may also involve complex interactions between hydrocarbon chains, potentially affecting the overall yield and purity of the compound.

Molecular Structure Analysis

While the molecular structure of 1-Tetradecanamine, 2-decyl- is not directly analyzed in the papers, the structure of related compounds such as the ferrocenium salts with long alkyl chains is examined. These structures are characterized by layered materials with alternating ionic and low-dielectric domains, which could be relevant when considering the molecular structure of 1-Tetradecanamine, 2-decyl-. The presence of long alkyl chains in these compounds suggests that 1-Tetradecanamine, 2-decyl- may also exhibit significant van der Waals interactions, affecting its molecular conformation and stability.

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of 1-Tetradecanamine, 2-decyl-. However, the study of the thermolyses of cyclic and acyclic tetrazenes provides insights into the stability and decomposition pathways of nitrogen-containing compounds. This information could be extrapolated to predict the reactivity and potential decomposition products of 1-Tetradecanamine, 2-decyl- under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Tetradecanamine, 2-decyl- are not directly addressed in the papers. Nonetheless, the properties of similar compounds, such as the ferrocenium salts , which exhibit rapid anion diffusion through channels in their structure, suggest that 1-Tetradecanamine, 2-decyl- may also display unique transport properties. The long alkyl chains in these compounds are likely to contribute to their hydrophobic nature and could influence their solubility and melting points.

Scientific Research Applications

Clathrate Hydrate Crystal Inhibition

A study by Saikia & Mahto (2016) evaluated the effectiveness of 1-Decyl-3-Methylimidazolium Tetrafluoroborate as a clathrate hydrate crystal inhibitor in drilling fluids. This compound demonstrated significant hydrate inhibition efficiency, outperforming commonly used kinetic inhibitors. Its anti-agglomerate characteristics and performance in marine condition simulations suggest its utility in gas hydrate bearing formations, providing insights into the potential applications of similar compounds in energy extraction processes.

Molecular Synthesis and Drug Activation

Research by Davies et al. (2019) demonstrated the application of bioorthogonal chemistry for drug activation through a tetrazine-mediated decaging reaction. This approach enabled the controlled release of carboxylic-acid-containing drugs, reinstating the anti-inflammatory activity of ketoprofen in live macrophages. This study exemplifies how certain structural modifications can lead to significant advancements in drug delivery systems.

Anticancer Potential of Tetra N-heterocyclic Carbene Silver(I) Complexes

Fatima et al. (2017) synthesized and characterized tetra N-heterocyclic carbene (NHC) dinuclear silver(I) complexes with potential anticancer activities. These compounds, particularly those with n-decyl substitution, showed selective antiproliferation activity against human colon cancer cell lines, indicating the potential of structurally similar compounds for therapeutic applications.

Environmental Degradation of Flame Retardants

Gerecke et al. (2006) studied the anaerobic degradation of brominated flame retardants in sewage sludge, including compounds such as TBBPA, HBCD, and DecaBDE. This research provides insight into the environmental persistence and breakdown of flame retardants, relevant for understanding the environmental fate of structurally related compounds.

Corrosion Inhibition

Deyab, Zaky, and Nessim (2017) explored the use of imidazolium tetrafluoroborates ionic liquids as corrosion inhibitors for carbon steel in acidic conditions. The study highlighted the potential of these compounds in protecting industrial materials, suggesting applications for related compounds in materials science and engineering.

Future Directions

The future directions for “1-Tetradecanamine, 2-decyl-” are not specified in the searched resources. Given its use in the manufacture of cationic surface-active agents and germicides , potential future research could explore new applications in these areas.

properties

IUPAC Name

2-decyltetradecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51N/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24H,3-23,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAVFBNAUMXKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452806
Record name 1-Tetradecanamine, 2-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tetradecanamine, 2-decyl-

CAS RN

62281-07-6
Record name 2-Decyl-1-tetradecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62281-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tetradecanamine, 2-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Decyltetradecan-1-amine
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